molecular formula C10H14O B13807858 3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

Cat. No.: B13807858
M. Wt: 150.22 g/mol
InChI Key: JDEISYIHWXBHEP-UHFFFAOYSA-N
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Description

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.1.0]hexane core fused with an oxirane ring, making it an interesting subject for synthetic and medicinal chemistry. The presence of the spiro linkage and the strained bicyclic system imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox catalytic systems could enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the oxirane ring.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is unique due to its combination of a spiro linkage, a bicyclo[3.1.0]hexane core, and an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3'-prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

InChI

InChI=1S/C10H14O/c1-6(2)9-10(11-9)7-4-3-5-8(7)10/h7-9H,1,3-5H2,2H3

InChI Key

JDEISYIHWXBHEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C2(O1)C3C2CCC3

Origin of Product

United States

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